molecular formula C10H12N2O B1448702 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one CAS No. 1803609-54-2

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one

Cat. No. B1448702
CAS RN: 1803609-54-2
M. Wt: 176.21 g/mol
InChI Key: ZPMBCYNDALLEPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one and similar compounds has been the subject of various studies . For instance, spirocyclic β-lactams, which include azetidin-2-one derivatives, have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .


Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one is 1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one has a molecular weight of 176.21 g/mol. It is typically in powder form . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant, Antimicrobial, and Antitubercular Activities : Synthesis of azetidinone analogues, including those related to 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one, has been explored for their antioxidant, antimicrobial, and antitubercular activities. These compounds have shown promise in designing further antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

  • Antidepressant and Nootropic Agents : Another study synthesized azetidinone derivatives for their potential use as antidepressant and nootropic agents. Some compounds in this class exhibited significant antidepressant activity, highlighting the potential of the azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

Chemical Properties and Reactions

  • Stability and Reactivity : Azetidines and azetidin-2-ones, like 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one, are known for their thermal stability and ease of handling. They undergo various reactions, including ring-opening and oxidation, to form a range of useful compounds (Singh et al., 2008).

  • Kinetic Studies on Oxidation Reactions : Kinetic investigations have been conducted on the oxidation of azinyl formamidines by permanganate in aqueous alkaline medium, providing insights into reaction mechanisms and thermodynamics (Fawzy & Shaaban, 2014).

Applications in Medicinal Chemistry

  • Synthesis of Nilotinib : A study detailed the synthesis of Nilotinib, an inhibitor of tyrosine kinase, involving intermediate compounds related to 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one. This showcases its relevance in the synthesis of complex medicinal compounds (Yankun et al., 2011).

  • Antiviral Evaluation : Research has been conducted on azetidin-1-yl pyrimidine nucleosides, analogs of oxetanocin-A, for antiviral applications. Although the specific compound 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one was not directly studied, this indicates the broader interest in azetidinone derivatives in antiviral research (Hosono et al., 1994).

Mechanism of Action

The pyridinyl group in the compound could potentially interact with biological targets through pi stacking or hydrogen bonding, which could influence its mode of action. The dimethyl groups could potentially affect the compound’s lipophilicity, which in turn could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

properties

IUPAC Name

3,3-dimethyl-4-pyridin-3-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-4-3-5-11-6-7/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMBCYNDALLEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257173
Record name 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one

CAS RN

1803609-54-2
Record name 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinone, 3,3-dimethyl-4-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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